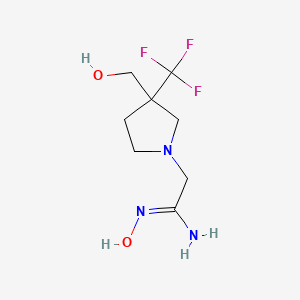![molecular formula C14H8F3NO3S2 B13426319 5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
5-Cyano-5H-dibenzo[b,d]thiophenium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is a sulfur-based reagent known for its role in electrophilic cyanation and cyanocyclizations. This compound is particularly valued for its ability to introduce cyano groups into various organic substrates, making it a versatile tool in synthetic organic chemistry .
Métodos De Preparación
The synthesis of 5-Cyano-5H-dibenzo[b,d]thiophenium triflate involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride (Tf2O) followed by a reaction with trimethylsilyl cyanide (TMSCN). This method is scalable and does not require Lewis acid activation, making it efficient and practical for laboratory and industrial applications .
Análisis De Reacciones Químicas
5-Cyano-5H-dibenzo[b,d]thiophenium triflate undergoes various types of chemical reactions, including:
Electrophilic Cyanation: This compound is used to introduce cyano groups into electron-rich substrates such as amines, thiols, silyl enol ethers, alkenes, and polyaromatic hydrocarbons.
Cyanocyclizations: It can promote biomimetic cyanocyclization cascade reactions, which are not typically facilitated by other electrophilic cyanation reagents.
Common reagents and conditions used in these reactions include triflic anhydride and trimethylsilyl cyanide. The major products formed from these reactions are cyano-substituted organic compounds, which serve as precursors to amines, amides, aldehydes, carboxylic acids, and nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
5-Cyano-5H-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Cyano-5H-dibenzo[b,d]thiophenium triflate exerts its effects involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by the transfer of the cyano group from trimethylsilyl cyanide. This process does not require Lewis acid activation, making it a unique and efficient method for electrophilic cyanation .
Comparación Con Compuestos Similares
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is unique in its ability to promote challenging transformations such as biomimetic cyanocyclization cascade reactions. Similar compounds include:
- N-cyano sulfonamides
- N-cyanobenzotriazole
- N-cyanobenzoimidazole
- Cyanobenziodoxone
These compounds also serve as electrophilic cyanation reagents but often require stronger nucleophiles or additional activation steps, making this compound a more versatile and efficient option .
Propiedades
Fórmula molecular |
C14H8F3NO3S2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
dibenzothiophen-5-ium-5-carbonitrile;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8NS.CHF3O3S/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
VIKNGIDMXVLCHQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C#N.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


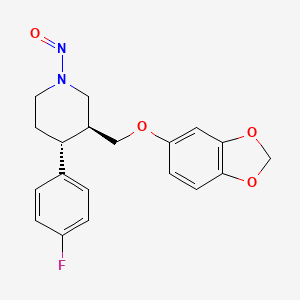
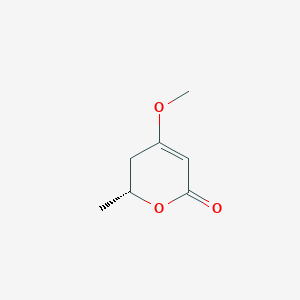
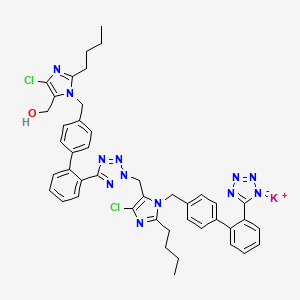
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
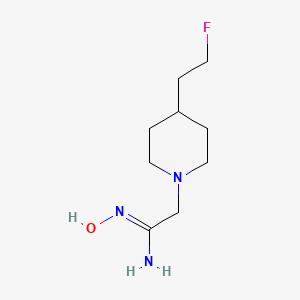
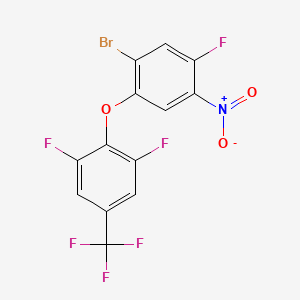

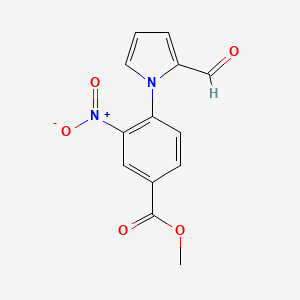
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
